delta-Cyclodextrin

Pharmaceutical solubilization Steroidal drug delivery Inclusion complexation

delta-Cyclodextrin (δ-CD, 9 glucose units) selectively complexes macrocyclic guests (11-15 carbon ring atoms) and steroidal frameworks exceeding β-CD (0.65 nm) and γ-CD (0.83 nm) cavity limits. Its elliptical cavity enables ~30-fold spironolactone solubility enhancement and digitoxin complexation—applications where α/β/γ-CD fail. Zero hemolytic activity at near-saturation makes δ-CD the sole large-cavity cyclodextrin combining hemocompatibility with high-MW guest inclusion for parenteral delivery. Chromatography-free production now supports kilogram-scale procurement.

Molecular Formula C54H90O45
Molecular Weight 1459.3 g/mol
Cat. No. B1251966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Cyclodextrin
Synonymsdelta-CD
delta-cyclodextrin
Molecular FormulaC54H90O45
Molecular Weight1459.3 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C54H90O45/c55-1-10-37-19(64)28(73)46(82-10)92-38-11(2-56)84-48(30(75)21(38)66)94-40-13(4-58)86-50(32(77)23(40)68)96-42-15(6-60)88-52(34(79)25(42)70)98-44-17(8-62)90-54(36(81)27(44)72)99-45-18(9-63)89-53(35(80)26(45)71)97-43-16(7-61)87-51(33(78)24(43)69)95-41-14(5-59)85-49(31(76)22(41)67)93-39-12(3-57)83-47(91-37)29(74)20(39)65/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1
InChIKeyUXRSQEDGDSCMFT-MIOCUFQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

delta-Cyclodextrin Procurement Guide: Technical Specifications and Differentiated Performance Data for Industrial Formulation


Delta-cyclodextrin (δ-CD, CAS 85220-53-7), also known as cyclomaltononaose, is a cyclic oligosaccharide composed of nine α-1,4-linked D-glucose units with a molecular weight of 1459.3 g/mol [1]. As a member of the native cyclodextrin family alongside α-CD (6 glucose units), β-CD (7 units), and γ-CD (8 units), δ-CD features a larger macrocyclic cavity that enables host-guest inclusion complexation with guest molecules too large to be effectively accommodated by the smaller cyclodextrins [2]. Unlike its commercially dominant counterparts α-CD, β-CD, and γ-CD, δ-CD is classified as a large-ring cyclodextrin, historically limited in commercial availability due to low enzymatic yields and challenging purification requirements from CGTase-catalyzed starch degradation mixtures [3].

delta-Cyclodextrin Selection Criteria: Why α-CD, β-CD, and γ-CD Cannot Substitute for Large-Guest Molecular Encapsulation Applications


Native cyclodextrins exhibit fundamentally different cavity dimensions that dictate guest molecular inclusion specificity: α-CD (0.47–0.53 nm), β-CD (0.60–0.65 nm), and γ-CD (0.75–0.83 nm) accommodate progressively larger guest molecules, yet all three fall below 0.9 nm in cavity diameter [1]. δ-CD, with nine glucose units, possesses a cavity that is both larger and structurally distinct—crystallographic studies reveal a distorted ring conformation rather than a proportional expansion, resulting in an elliptical cavity geometry that confers unique molecular recognition properties not achievable with smaller CDs [2]. Critically, δ-CD demonstrates a guest-size selectivity inversion: α-CD and β-CD preferentially bind small macrocyclic compounds (8-10 carbon ring atoms), whereas δ-CD exclusively forms precipitable solid complexes with larger macrocycles (11-15 carbon ring atoms)—a binding profile shared only with γ-CD among the smaller CDs [3]. For pharmaceutical and industrial applications requiring solubilization or stabilization of high molecular weight actives, steroidal frameworks, or macrocyclic guests, substituting α-, β-, or γ-CD for δ-CD results in complete loss of complexation efficiency for target guest molecules falling within δ-CD's unique inclusion window [4].

delta-Cyclodextrin Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decision Support


delta-Cyclodextrin vs α-CD: 30-Fold Superior Solubilization of Spironolactone (Steroidal Drug Model)

δ-CD demonstrates a pronounced advantage over α-CD for the solubilization of large steroidal guest molecules. In a phase solubility study, δ-CD at 4.5 × 10⁻² M enhanced the aqueous solubility of spironolactone (SP) by approximately 30-fold, yielding an AL-type phase solubility diagram indicative of soluble complex formation [1]. In contrast, α-CD exhibited negligible solubilization effects on the same guest molecule. This differential performance is attributed to the larger and conformationally distorted cavity of δ-CD, which can partially accommodate the bulky steroidal framework, whereas the smaller α-CD cavity (0.47–0.53 nm) cannot effectively include spironolactone [1]. Importantly, δ-CD did not show significant solubilization effects on most smaller drug molecules tested, underscoring its guest-size selectivity [2].

Pharmaceutical solubilization Steroidal drug delivery Inclusion complexation

delta-Cyclodextrin Hemolytic Safety Profile: Zero Hemolysis at Saturated Concentration vs Documented β-CD and α-CD Toxicity

δ-CD exhibits a markedly superior hemocompatibility profile compared to β-CD and α-CD. In standardized in vitro hemolysis assays using human erythrocytes, δ-CD did not exhibit any hemolytic activity at 4.0 × 10⁻² M, a concentration approaching its aqueous saturation limit [1]. This contrasts sharply with the well-established hemolytic ranking for native cyclodextrins, where the in vitro cytotoxic and hemolytic effects decrease in the order β-CD > α-CD > γ-CD [2]. The hemolytic activity of β-CD at comparable concentrations is substantial—studies show that β-CD at 10 mg/mL causes abnormal erythrocyte morphology and membrane disruption, while γ-CD at the same concentration maintains membrane integrity [3]. Although γ-CD also demonstrates low hemolytic potential, δ-CD provides an alternative large-cavity option with a similarly favorable safety profile but distinct guest inclusion specificity.

Parenteral formulation safety Excipient toxicology Hemocompatibility

delta-Cyclodextrin Macrocyclic Guest Binding Specificity: Exclusive Precipitation of Large 11-15 Carbon Ring Macrocycles

δ-CD exhibits a distinctive guest-size binding selectivity that differentiates it from all smaller native cyclodextrins. In a systematic study of complexation with seven macrocyclic compounds (MCCs) containing 8-15 carbon ring atoms, δ-CD formed precipitable solid complexes exclusively with larger MCCs having 11-15 carbon atoms in the ring, while no precipitates were obtained with smaller MCCs (8-10 ring carbon atoms) [1]. In direct contrast, α-CD and β-CD formed relatively stable complexes only with small MCCs, demonstrating an inverse size-selectivity profile [1]. While γ-CD also showed efficiency in binding larger MCCs, δ-CD represents the only native cyclodextrin that combines both large-cavity binding capability and the ability to form isolable crystalline complexes with 11-15 carbon macrocycles—a property confirmed by powder X-ray diffractometry and differential scanning calorimetry of the precipitated solid complexes [1]. The cycloundecanone/δ-CD complex structure was solved by X-ray crystallography, revealing monoclinic crystal system with cell dimensions a=32.50 Å, b=19.02 Å, c=16.60 Å, β=98.37°, V=10148 ų [2].

Supramolecular chemistry Macrocycle purification Host-guest chemistry

delta-Cyclodextrin Production Scalability: Chromatography-Free Synthetic Method Enabling Industrial Procurement

A critical procurement consideration for large-ring cyclodextrins has historically been limited commercial availability due to low enzymatic yields and reliance on labor-intensive chromatographic purification. Recent patent literature discloses a scalable synthetic method for producing δ-CD that eliminates the chromatography requirement during product isolation . This represents a significant process differentiation from traditional large-ring CD production methods that depend on HPLC fractionation or column chromatography to separate δ-CD from α-, β-, and γ-CD in CGTase reaction mixtures [1]. The chromatography-free isolation step enables kilogram-scale production, directly addressing the historical supply constraint that has limited δ-CD's adoption despite its unique inclusion properties . While α-CD, β-CD, and γ-CD are produced industrially at multi-ton scale via selective precipitation methods, large-ring CDs including δ-CD have remained niche research materials—this patent represents a potential inflection point for commercial availability.

Enzymatic synthesis Process chemistry Industrial production

delta-Cyclodextrin Optimal Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Solubilization of Steroidal Drugs and High Molecular Weight Actives Where α-CD and β-CD Fail

δ-CD should be prioritized for formulation development when the target drug molecule possesses a steroidal framework or molecular dimensions exceeding the cavity capacity of β-CD (0.60–0.65 nm) and γ-CD (0.75–0.83 nm). Phase solubility data demonstrate that δ-CD enhances spironolactone solubility approximately 30-fold at 4.5 × 10⁻² M, while α-CD shows negligible effect [1]. Additionally, δ-CD enhances the solubility of digitoxin—another steroidal drug—whereas β-CD and γ-CD exhibit weak or inconsistent complexation with this guest class [2]. This application scenario is particularly relevant for poorly soluble drug candidates in development pipelines that are too large for conventional CD complexation yet require solubility enhancement for bioavailability.

Parenteral Formulations Requiring Low Hemolytic Risk Excipients with Large-Guest Binding Capacity

For injectable or parenteral formulations where β-CD is contraindicated due to its well-documented hemolytic activity and nephrotoxicity, δ-CD offers a large-cavity alternative with a favorable safety profile. δ-CD demonstrates zero hemolytic activity at 4.0 × 10⁻² M, a concentration approaching its saturation limit [1]. While γ-CD also exhibits low hemolytic potential, its cavity size (0.75–0.83 nm) may be insufficient for larger guest molecules. δ-CD provides the combination of large-cavity inclusion capability with hemocompatibility, positioning it as a candidate excipient for parenteral delivery of high molecular weight or steroidal actives where both safety and complexation efficiency are required.

Selective Isolation and Purification of Macrocyclic Compounds (11-15 Carbon Ring Systems)

δ-CD's demonstrated ability to form precipitable solid complexes selectively with macrocyclic compounds containing 11-15 carbon ring atoms, while not precipitating smaller 8-10 carbon macrocycles, enables its use as a selective host for macrocycle purification [1]. This size-selective precipitation behavior is not observed with α-CD or β-CD, which complex only smaller macrocycles. The formation of crystalline δ-CD/macrocycle complexes confirmed by PXRD and DSC, including the solved crystal structure of the cycloundecanone/δ-CD complex [2], supports application in supramolecular separation processes, macrocycle isolation from complex mixtures, and preparation of well-defined host-guest crystalline materials for structural studies.

Industrial-Scale Processes Leveraging Chromatography-Free Production Methods

Organizations considering δ-CD procurement at pilot or production scale should evaluate supplier capabilities aligned with chromatography-free synthetic methods described in recent patent literature [1]. Traditional large-ring CD production requiring HPLC fractionation has constrained supply and elevated costs, limiting δ-CD to small-scale research applications. The availability of chromatography-free isolation routes enables kilogram-scale production and potentially reduces per-unit costs, making δ-CD procurement viable for industrial applications that previously could not justify the expense of chromatographically purified material. Procurement specifications should include inquiry regarding production method and scalability commitment from suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for delta-Cyclodextrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.